(R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride

Description

IUPAC Nomenclature and CAS Registry Analysis

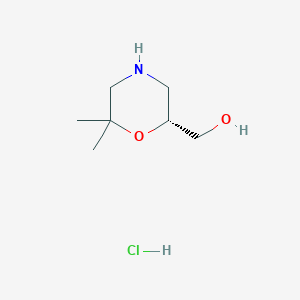

The compound (R)-(6,6-dimethylmorpholin-2-yl)methanol hydrochloride is systematically named according to IUPAC rules. Its structure comprises a morpholine ring with two methyl groups at the 6-position and a hydroxymethyl group at the 2-position, forming a chiral center. The hydrochloride counterion is included in the name to indicate the salt form.

Key components of the IUPAC name :

- Morpholine : A six-membered saturated heterocyclic ring containing one oxygen and one nitrogen atom.

- 6,6-Dimethyl : Two methyl substituents attached to the sixth carbon of the morpholine ring.

- 2-yl : Indicates the position of the substituent on the morpholine ring.

- Methanol : A hydroxymethyl (-CH₂OH) group as the primary substituent.

- Hydrochloride : The counterion derived from hydrochloric acid, forming a zwitterionic salt.

Stereochemical Configuration and Absolute Stereodescriptors

The compound exhibits stereoisomerism due to the chiral center at the 2-position of the morpholine ring. The configuration is designated as R (rectus) based on the Cahn-Ingold-Prelog priority rules:

Priority assignment :

- First priority : Oxygen atom in the morpholine ring (highest atomic number).

- Second priority : Hydroxymethyl group (-CH₂OH).

- Third priority : Methyl group from the dimethyl substituent.

- Fourth priority : Hydrogen atom.

Spatial arrangement :

Structural representation :

CC1(C)O[C@@H](CO)CNC1.[H]Cl

Comparative Analysis of Synonymous Chemical Identifiers

The compound is referenced under multiple identifiers in chemical databases. Below is a comparative analysis of its synonymous names, CAS numbers, and molecular formulas:

Key observations :

- Salt vs. Base : The hydrochloride form (CAS 1416444-88-6) differs from the free base (CAS 1416499-85-8) in molecular formula and registry identifiers.

- Stereochemical specificity : The R configuration is explicitly stated in the IUPAC name to distinguish it from the S enantiomer (CAS 1400589-79-8).

- Registry consistency : The molecular weight of the hydrochloride salt is 181.66 g/mol, while the free base weighs 145.20 g/mol.

Properties

IUPAC Name |

[(2R)-6,6-dimethylmorpholin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2)5-8-3-6(4-9)10-7;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPQEJGQWAORNN-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC(O1)CO)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CNC[C@@H](O1)CO)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride typically involves the reaction of morpholine with formaldehyde and a suitable reducing agent. The reaction conditions often include:

Temperature: Moderate temperatures around 50-70°C.

Solvent: Common solvents include methanol or ethanol.

Catalysts: Acidic catalysts such as hydrochloric acid are used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of ®-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Reactant Feed: Continuous feeding of morpholine and formaldehyde.

Reaction Control: Precise control of temperature and pH to optimize the reaction rate.

Purification: The product is purified using crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

®-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The methanol moiety can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to form simpler alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halides (e.g., HCl, HBr) in the presence of a catalyst.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride typically involves the reaction of morpholine with formaldehyde in the presence of reducing agents. Key parameters for this synthesis include:

- Temperature : Moderate (50-70°C)

- Solvents : Commonly methanol or ethanol

- Catalysts : Acidic catalysts such as hydrochloric acid

In industrial settings, continuous flow reactors are often utilized to ensure consistent quality and yield during production. The process involves precise control of reactant feed, temperature, and pH.

Chemistry

In the field of chemistry, (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride serves as a crucial building block for synthesizing complex organic molecules. Its structural properties allow for various chemical reactions, including oxidation, reduction, and substitution.

Biology

The compound has significant biological applications, particularly in studying enzyme mechanisms and protein interactions. It has been shown to influence enzyme kinetics by altering substrate binding and catalytic efficiency.

Medicine

In medicinal research, this compound is being investigated for its potential therapeutic effects against various diseases. Its role as a chiral intermediate in drug synthesis makes it valuable for developing new pharmaceutical agents.

Industry

Industrially, (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is utilized in producing pharmaceuticals and agrochemicals.

Enzyme Interactions

Recent studies have highlighted the compound's ability to inhibit bacterial topoisomerases. For instance:

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| This compound | <32 | DNA gyrase |

| This compound | <100 | Topo IV |

These findings suggest its potential as a dual inhibitor for antibacterial applications.

Interaction with Lipid Membranes

Research has also explored how this compound interacts with lipid bilayers. It alters membrane properties, which could enhance drug delivery systems or influence membrane protein functionality.

Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride on bacterial topoisomerases revealed promising results. The compound exhibited low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli, indicating its potential as an antibacterial agent.

Study 2: Lipid Membrane Interaction

Another study examined the interaction of this compound with lipid bilayers. The results indicated that it significantly alters membrane properties, suggesting applications in enhancing drug delivery systems or modulating membrane protein functions.

Mechanism of Action

The mechanism of action of ®-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors that are involved in metabolic pathways.

Pathways: The compound modulates the activity of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Morpholine Derivatives

(a) (R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol

- Structure : Differs by a benzyl substituent at the 4-position of the morpholine ring.

- This analog is marketed as a chiral intermediate (95% purity) by Combi-Blocks .

(b) 2-(6,6-Dimethylmorpholin-2-yl)acetic Acid Hydrochloride

- Structure : Replaces the hydroxymethyl group with a carboxylic acid moiety.

- Impact : The carboxylic acid introduces ionizable functionality, altering solubility (predicted logP: ~0.5 vs. ~1.2 for the target compound) and reactivity. Collision cross-section (CCS) data predict distinct chromatographic retention times (e.g., [M+H]+ CCS: 138.5 Ų) .

(c) (2S)-6,6-Dimethylmorpholin-2-yl]methanol Hydrochloride

Functional Group Variants

(a) 1-Dimethylaminomethyl-1-phenyl-1-propanol Hydrochloride

- Structure: Shares the hydroxymethyl and dimethylamino groups but lacks the morpholine ring.

- Role : Used as a synthetic intermediate for antispasmodic agents. Its phenyl group enhances aromatic interactions in drug-receptor binding compared to the morpholine-based target .

(b) Metabutoxycaine Hydrochloride

Comparative Data Table

Key Research Findings

- Chiral Specificity: The (R)-enantiomer of 6,6-dimethylmorpholin-2-yl methanol hydrochloride is prioritized in asymmetric synthesis due to its predicted higher affinity for neurological targets compared to the (S)-form .

- Solubility Trends : Hydrochloride salts of morpholine derivatives generally exhibit improved aqueous solubility (e.g., dopamine hydrochloride: >50 mg/mL in water ), a property critical for formulation.

- Stability : Morpholine rings with 6,6-dimethyl substitution (as in the target compound) demonstrate enhanced conformational rigidity, reducing metabolic degradation compared to unsubstituted analogs .

Biological Activity

(R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is a compound that has garnered attention for its diverse biological activities and applications in scientific research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C7H15ClN2O

- Molecular Weight : 181.66 g/mol

- Structure : The compound features a morpholine ring substituted with two methyl groups at the 6-position and a hydroxymethyl group at the 2-position.

The biological activity of (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride can be attributed to its interaction with various molecular targets, primarily enzymes and receptors involved in metabolic pathways. The hydroxymethyl group plays a crucial role in forming hydrogen bonds with biological macromolecules, influencing their structure and function. This interaction can lead to modulation in enzyme activity and receptor binding, thereby affecting cellular processes.

Biological Applications

- Enzyme Interactions : The compound is used in studies to investigate enzyme mechanisms and protein interactions. It has been shown to affect enzyme kinetics by altering substrate binding or catalytic efficiency.

- Pharmaceutical Research : (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride serves as a building block in the synthesis of potential therapeutic agents. Its structural properties make it suitable for developing chiral intermediates in drug synthesis.

- Antibacterial Activity : Recent studies have explored its potential as an antibacterial agent. Compounds structurally related to (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride have demonstrated significant inhibition against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride on bacterial topoisomerases. The compound exhibited low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli, suggesting its potential as a dual inhibitor for antibacterial applications.

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride | <32 | DNA gyrase |

| (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride | <100 | Topo IV |

Study 2: Interaction with Lipid Membranes

Research focusing on the interaction of (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride with lipid bilayers revealed that it alters membrane properties, which could enhance drug delivery systems or influence membrane protein functionality.

Research Findings

- Synthesis Pathways : The synthesis of (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride typically involves the reaction of morpholine with formaldehyde under reducing conditions. This process yields high-purity products suitable for biological studies.

- Toxicity Profile : While the compound is classified as an irritant under the Globally Harmonized System (GHS), its biological applications are primarily focused on research rather than clinical use.

- Environmental Impact : In green chemistry applications, derivatives of this compound have been utilized in the production of biomethanol from biomass, showcasing its potential in sustainable energy solutions.

Q & A

Q. Which analytical techniques are validated for purity assessment and quantification of this compound?

- Methodological Answer : Reverse-phase HPLC (RP-HPLC) with UV detection is widely used. Method validation follows ICH guidelines, including parameters like accuracy (recovery 97–102%), precision (RSD <2%), and linearity (R² >0.99). Mobile phases often combine acetonitrile and phosphate buffers (pH 3.0–5.0) . LC-MS or NMR (¹H/¹³C) confirms structural integrity, especially for stereoisomeric purity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Stability studies under accelerated conditions (40°C/75% RH) show no significant degradation within 6 months. Avoid prolonged exposure to moisture or strong acids/bases, as the morpholine ring may undergo hydrolysis .

Q. What pharmacological applications are associated with this compound?

- Methodological Answer : Preclinical studies suggest potential as a chiral intermediate in neuroactive or antitumor agents. Its morpholine core and stereochemistry may influence receptor binding (e.g., sigma-1 or dopamine receptors) . Further structure-activity relationship (SAR) studies are needed to validate therapeutic targets.

Advanced Research Questions

Q. How can stereochemical purity (R-configuration) be ensured during synthesis, and what are the risks of racemization?

- Methodological Answer : Use chiral auxiliaries (e.g., (R)-proline) or asymmetric catalysis (e.g., Ru-BINAP complexes) to enforce stereochemistry. Racemization risks arise under high-temperature or strongly acidic conditions. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) with polar organic mobile phases .

Q. What strategies mitigate impurities like desmethyl byproducts or residual solvents?

- Methodological Answer : Impurities (e.g., desmethyl analogs) form via incomplete methylation. Purification techniques include recrystallization (ethanol/water mixtures) or preparative HPLC. Residual solvents (e.g., DMF, POCl₃) are quantified via GC-headspace analysis, adhering to ICH Q3C limits .

Q. How do researchers design degradation studies to identify stability-linked metabolites or decomposition products?

- Methodological Answer : Forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions identifies major degradation pathways. LC-HRMS and MS/MS fragmentation map degradation products, such as oxidized morpholine rings or hydrolyzed methanol groups .

Q. What computational methods support the prediction of physicochemical properties (e.g., logP, solubility) for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.